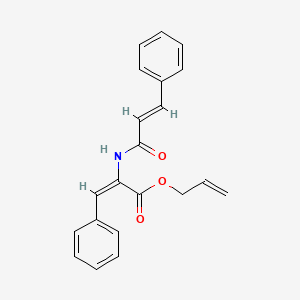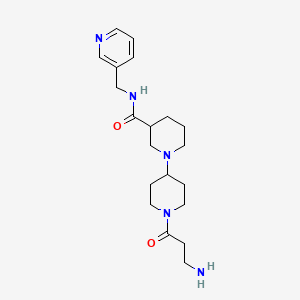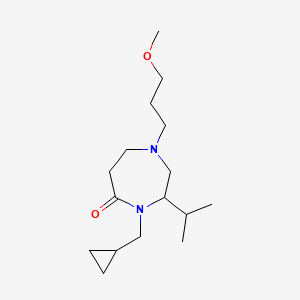![molecular formula C24H21NO4 B5360423 4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate, also known as AQ-RA 741, is a synthetic compound that has been studied for its potential applications in various scientific research fields.
Scientific Research Applications
4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate 741 has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound 741 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound 741 has been studied for its potential neuroprotective effects. In infectious diseases, this compound 741 has been shown to have antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate 741 is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA topoisomerase II, inhibition of tubulin polymerization, and modulation of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 741 has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compound 741 has been shown to have neuroprotective effects and reduce oxidative stress. In infectious diseases, this compound 741 has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate 741 has several advantages for lab experiments, including its synthetic accessibility, stability, and potential for use in combination therapies. However, there are also limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate 741. One direction is to further investigate its mechanism of action and potential targets. Another direction is to explore its potential use in combination therapies with other drugs. Additionally, more research is needed to determine its safety and efficacy in vivo.
Synthesis Methods
4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate 741 can be synthesized through a multistep process, starting with the reaction of 8-hydroxyquinoline with allyl bromide to form 8-allyl-2-quinolinol. This intermediate is then reacted with acetic anhydride to form 8-(acetyloxy)-7-allyl-2-quinolinol. The final step involves the reaction of this intermediate with 4-(2-bromoethenyl)phenyl acetate to form this compound 741.
properties
IUPAC Name |
[4-[(E)-2-(8-acetyloxy-7-prop-2-enylquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-4-5-20-10-9-19-11-13-21(25-23(19)24(20)29-17(3)27)12-6-18-7-14-22(15-8-18)28-16(2)26/h4,6-15H,1,5H2,2-3H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYUYRUKPUARR-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC(=C3OC(=O)C)CC=C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC(=C3OC(=O)C)CC=C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)

![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5360439.png)